2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Description
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazole-derived compound featuring a 3-cyanophenyl substituent at the 2-position of the pyrazole ring and an acetic acid group at the 4-position.
This compound belongs to a broader class of 3-oxo-2,3-dihydro-1H-pyrazole derivatives, which are frequently explored for their pharmaceutical relevance, including anti-inflammatory and antimicrobial applications . Synthetically, such compounds are often prepared via cyclocondensation reactions or functionalization of preformed pyrazole scaffolds, as seen in analogous syntheses of related structures (e.g., Cu(II)-catalyzed carboxylation of imines in ) .
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[2-(3-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H9N3O3/c13-6-8-2-1-3-10(4-8)15-12(18)9(7-14-15)5-11(16)17/h1-4,7,14H,5H2,(H,16,17) |
InChI Key |
LKEQFARVOBWDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CN2)CC(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation generally follows a sequence involving:
- Synthesis of an α-keto acid or α-ketoester intermediate bearing the 3-cyanophenyl substituent.
- Condensation with hydrazine or substituted hydrazines to form the pyrazolone ring.
- Functionalization at the 4-position to introduce the acetic acid moiety, often via alkylation or carboxylation reactions.
This approach is supported by literature describing pyrazolone synthesis from α-keto acids and hydrazines, with modifications to incorporate the cyanophenyl substituent and the acetic acid side chain.
Specific Synthetic Procedures
Synthesis of α-Keto Acid Precursors
- Starting Materials: 3-cyanobenzaldehyde or 3-cyanophenyl derivatives are oxidized or converted to α-keto acids such as 2-(3-cyanophenyl)-2-oxoacetic acid.
- Method: Oxidation of corresponding phenylacetic acid derivatives or direct carboxylation reactions are used.
- Example Data: 2-(4-cyanophenyl)-2-oxoacetic acid has been synthesized as a yellow solid with yields around 30% and characterized by NMR and IR spectroscopy.
Pyrazolone Ring Formation
- Reagents: Hydrazine hydrate or substituted hydrazines react with the α-keto acid to form the pyrazolone ring.
- Conditions: Typically conducted in ethanol or acetic acid solvent systems under reflux.
- Catalysis: Acidic conditions (e.g., acetic acid) facilitate ring closure.
- One-Pot Synthesis: Some protocols describe one-pot synthesis of pyrazolyl derivatives using acetic acid-mediated condensation of β-dicarbonyl compounds and hydrazines, yielding pyrazole cores efficiently.
Introduction of the Acetic Acid Side Chain
- Method: Alkylation at the 4-position of the pyrazolone ring using haloacetic acid derivatives or direct condensation with glyoxylic acid derivatives.
- Alternative: Some methods involve the use of α-keto acids that already contain the acetic acid side chain, simplifying the synthesis by integrating the side chain during ring formation.
- Purification: Products are purified by column chromatography or crystallization.
Catalytic and Green Chemistry Approaches
Recent advances emphasize environmentally friendly and efficient protocols:
- Trichloroacetic Acid Catalysis: Used as a solid heterogeneous catalyst for rapid synthesis of pyrazole derivatives under solvent-free conditions, providing excellent yields and short reaction times.
- One-Pot Procedures: Acetic acid-mediated one-pot syntheses reduce reaction steps and waste, improving overall efficiency and yield.
- Solvent-Free Conditions: Some methods avoid organic solvents, using solid catalysts and neat conditions to enhance sustainability.
Representative Data Table for Preparation Conditions and Yields
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of pyrazolone ring protons, cyanophenyl aromatic signals, and acetic acid methylene protons.
- FTIR Spectroscopy: Characteristic peaks include carbonyl stretching (~1660 cm^-1), cyano group (~2160 cm^-1), and broad O–H stretch for carboxylic acid (~3200-3400 cm^-1).
- Melting Point and Purity: Reported melting points align with literature, confirming compound identity and purity.
Chemical Reactions Analysis
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
| Compound Name | Substituents on Pyrazole Ring | Functional Group | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| 2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (Target) | 3-Cyanophenyl | Acetic acid | 267.24* | High polarity, strong H-bonding |
| 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid () | 4-Chlorophenyl, phenyl | Acetic acid | 312.76 | Moderate electron withdrawal, planar |
| 2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid () | 2,4-Difluorophenyl | Acetic acid | 254.19–268.22 | Enhanced lipophilicity, weaker H-bonding |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () | Phenyl, methylsulfanylphenyl | Acetamide | 379.46 | Reduced acidity, increased hydrophobicity |
| 3,5-Dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrazol-4-ylacetic acid () | 3-Trifluoromethylphenyl, methyl | Oxoacetic acid | 326.26 | Strong electron withdrawal, high reactivity |
*Calculated based on formula C₁₂H₉N₃O₃.
Key Observations :
- Hydrogen Bonding : Acetic acid derivatives (target, ) form stronger O–H⋯O hydrogen bonds compared to acetamides (), leading to distinct crystal packing patterns. For example, the target compound may adopt linear chains similar to 2-(3-oxo-benzothiazol-2-yl)acetic acid (), whereas acetamides form dimeric R₂²(10) motifs .
- Steric Effects : Bulky substituents (e.g., 3-trifluoromethylphenyl in ) increase dihedral angles between aromatic rings (up to 80.7° in ), reducing planarity and affecting binding in biological systems.
Table 2: Reaction Yields and By-Product Formation
Key Insights :
- Electron-donating groups (e.g., methylsulfanyl in ) improve yields in Cu(II)-catalyzed reactions by stabilizing intermediates . Conversely, electron-withdrawing groups (e.g., cyano) may reduce yields due to slower kinetics.
- Carbodiimide-mediated coupling () is more efficient for acetamides than carboxylic acids, likely due to reduced steric hindrance.
Crystallographic and Supramolecular Comparisons
- Hydrogen Bonding: The target compound’s acetic acid group is expected to form O–H⋯O bonds similar to 2-(3-oxo-benzothiazol-2-yl)acetic acid (), which crystallizes in linear chains along the [010] direction . In contrast, acetamides () exhibit N–H⋯O dimers with R₂²(10) graph-set notation .
- Planarity: The 3-cyanophenyl group may slightly distort the pyrazole ring’s planarity compared to smaller substituents (e.g., fluorine in ), analogous to the 0.013 Å deviation observed in benzothiazolone derivatives .
Biological Activity
2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:
- In vitro Studies : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. Various derivatives were tested for their efficacy in inhibiting COX enzymes, with some showing IC50 values as low as 0.02–0.04 µM .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro assays against various cancer cell lines demonstrated promising results. For example, compounds similar to this compound showed effective cytotoxicity against T-47D (breast cancer) and UACC-257 (melanoma) cell lines .
The mechanism by which this compound exerts its effects is believed to involve the modulation of inflammatory pathways through the inhibition of COX enzymes and other inflammatory mediators . Additionally, molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression.
Case Studies
Several studies have documented the effects of pyrazole derivatives in animal models:
- Carrageenan-Induced Paw Edema : In this model, compounds related to this compound significantly reduced paw swelling compared to control groups treated with aspirin .
- Histopathological Analysis : Safety assessments indicated minimal degenerative changes in vital organs (liver, kidneys) following administration of these compounds at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
